molecular formula C21H27N3O3S B2619436 N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-34-6

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2619436
CAS No.: 946248-34-6
M. Wt: 401.53
InChI Key: NVIRHESGVASBAX-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the reaction of 4-isopropylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholino-2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(4-ethylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Uniqueness

N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIRHESGVASBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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